N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide is a synthetic organic compound with the molecular formula C14H25N5O. It is a member of the tetrazole family, which is known for its high nitrogen content and stability. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide involves several steps. One common method is the [3+2] cycloaddition reaction, where an azide reacts with a nitrile to form the tetrazole ring. The reaction typically requires a catalyst and is carried out under moderate conditions. Industrial production methods often involve the use of microwave-assisted synthesis or heterogeneous catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide is used in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, altering their activity and leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexyl-N-ethyl-5-methyl-1H-tetrazole-1-butanamide can be compared with other tetrazole derivatives, such as:
Losartan: A tetrazole-based drug used to treat high blood pressure.
Cefazolin: An antibiotic that contains a tetrazole moiety.
Alfentanil: A potent opioid analgesic with a tetrazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
80086-35-7 |
---|---|
Molekularformel |
C14H25N5O |
Molekulargewicht |
279.38 g/mol |
IUPAC-Name |
N-cyclohexyl-N-ethyl-4-(5-methyltetrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H25N5O/c1-3-18(13-8-5-4-6-9-13)14(20)10-7-11-19-12(2)15-16-17-19/h13H,3-11H2,1-2H3 |
InChI-Schlüssel |
GNNJQTRYMSDETQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCCC1)C(=O)CCCN2C(=NN=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.